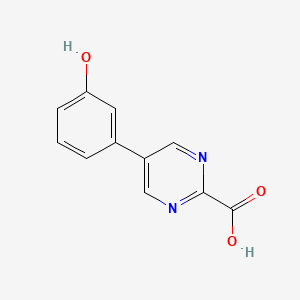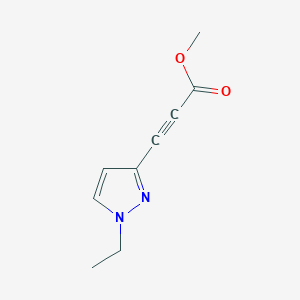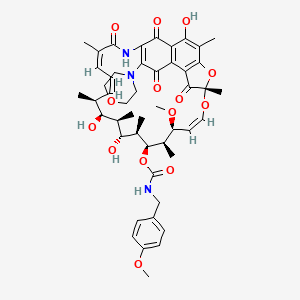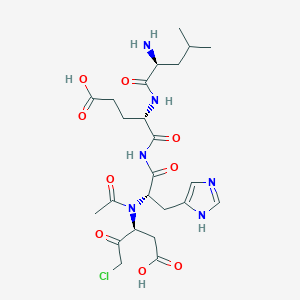
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxy, and imidazole groups. These functional groups contribute to the compound’s reactivity and potential utility in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. This is followed by the sequential addition of various amino acids and other building blocks through peptide coupling reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is particularly advantageous for its efficiency and ability to automate the synthesis process, making it suitable for producing large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups, such as carbonyl groups, into alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct reactivity and biological activity. This compound’s ability to interact with multiple molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H35ClN6O9 |
|---|---|
Molekulargewicht |
587.0 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-2-[acetyl-[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H35ClN6O9/c1-12(2)6-15(26)22(38)29-16(4-5-20(34)35)23(39)30-24(40)18(7-14-10-27-11-28-14)31(13(3)32)17(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9,26H2,1-3H3,(H,27,28)(H,29,38)(H,34,35)(H,36,37)(H,30,39,40)/t15-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
NKSBOACSTVYFMH-XSLAGTTESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC(=O)[C@H](CC1=CN=CN1)N([C@@H](CC(=O)O)C(=O)CCl)C(=O)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(=O)C(CC1=CN=CN1)N(C(CC(=O)O)C(=O)CCl)C(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)
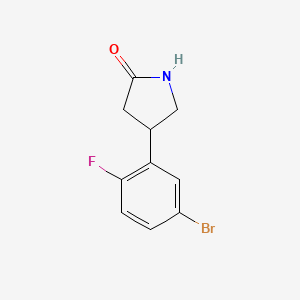
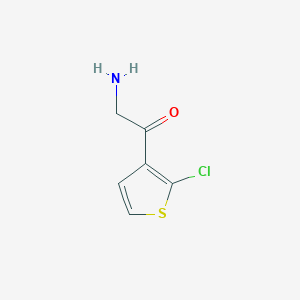

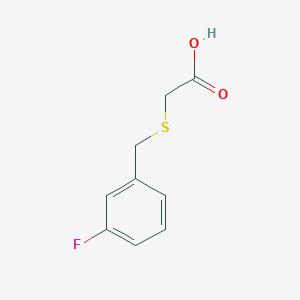
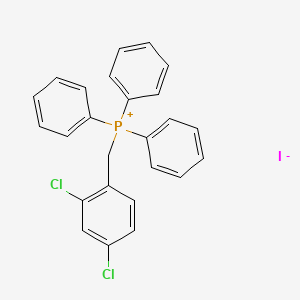


![3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine](/img/structure/B13150834.png)
